molecular formula C4H6N2O3 B143657 3-Hydroxypiperazine-2,5-dione CAS No. 127605-71-4

3-Hydroxypiperazine-2,5-dione

Cat. No. B143657
M. Wt: 130.1 g/mol
InChI Key: ADLJSUNZNVMOSG-UHFFFAOYSA-N
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Description

3-Hydroxypiperazine-2,5-dione is a cyclic amino acid derivative that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields . It is one of the diketopiperazines (DKP) isolated from the water extract of Arum palaestinum .


Synthesis Analysis

A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .


Molecular Structure Analysis

The molecular formula of 3-Hydroxypiperazine-2,5-dione is C4H6N2O3 and its molecular weight is 130.10204 .


Chemical Reactions Analysis

The synthesis of 3-Hydroxypiperazine-2,5-dione involves a post-Ugi transformation process. This process provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield . The framework of piperazine-2,5-dione derivatives has been constructed by a tandem-decarboxylation of α-keto carboxylic acids promoted by a green catalyst trimethylsilyl trifluoromethane sulfonate (TMSOTf) .

Scientific Research Applications

Synthesis and Spectroscopic Properties

3-Hydroxypiperazine-2,5-dione derivatives are synthesized from Boc-L-amino acids and N-benzyloxyglycine methyl ester, exhibiting properties similar to corresponding piperazinediones. Their spectral data, including c.d., 1H n.m.r., i.r., and u.v., have been studied extensively (Akiyama, Katoh, & Tsuchiya, 1989).

Versatility as Organic Substrates

3-Hydroxypiperazine-2,5-dione and its derivatives are valuable as organic substrates, useful in synthesis due to their reactivity and stereoselectivity. They serve as precursors for natural products, α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Precursors for Functionalization

Alkoxycarbonylpiperazine-2,5-diones, related to 3-Hydroxypiperazine-2,5-dione, act as precursors for α-functionalization, enabling the extension of the carbon framework and facilitating diverse chemical transformations (Chai, Elix, & Huleatt, 2005).

Natural Product Derivation

Diketopiperazine derivatives, including 3-Hydroxypiperazine-2,5-dione variants, have been isolated from natural sources like marine-derived actinomycete Streptomyces sp. These compounds demonstrate potential biological activities, such as antiviral effects (Wang et al., 2013).

Epoxidation and Bromoalkoxylation

3-Hydroxypiperazine-2,5-dione derivatives are used in stereoselective epoxidation and bromoalkoxylation reactions, showcasing their utility in creating optically active compounds (Bartels, Jones, & Liebscher, 2003).

Inhibitors of Metalloproteinases

Novel compounds containing 1-hydroxypiperazine-2,6-dione, a close analog of 3-Hydroxypiperazine-2,5-dione, have shown promise as inhibitors of matrix metalloproteinases (MMPs), revealing potential in drug discovery (Marques et al., 2011).

Condensation Reactions

3-Hydroxypiperazine-2,5-dione is involved in condensation reactions with aldehydes, useful for synthesizing diverse compounds including natural product analogs (Gallina & Liberatori, 1974).

properties

IUPAC Name

3-hydroxypiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-2-1-5-3(8)4(9)6-2/h4,9H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLJSUNZNVMOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypiperazine-2,5-dione
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3-Hydroxypiperazine-2,5-dione
Reactant of Route 5
3-Hydroxypiperazine-2,5-dione
Reactant of Route 6
3-Hydroxypiperazine-2,5-dione

Citations

For This Compound
4
Citations
SK El-Desouky, UW Hawas, YK Kim - Chemistry of natural compounds, 2014 - Springer
The phytochemical investigation of the water extract of Arum palaestinum led to the isolation of three compounds identified as isoorientin (luteolin 6-C-β-D-glucopyranoside), vitexin (…
Number of citations: 12 link.springer.com
SM Marcuccio, JA Elix - Australian journal of chemistry, 1985 - CSIRO Publishing
Pyrazine Chemistry. V* Synthesis of Methylanhydropicroroccellin and Dimethylpicroroccellin Page 1 Aust. J. Chem., 1985, 38, 1785-96 Pyrazine Chemistry. V* Synthesis of …
Number of citations: 26 www.publish.csiro.au
JH Hoare, P Yates - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
3-Acetoxy-1, 4-dibenzyl-3-(3-methoxy-1-methyl-enepropyl)piperazine-2, 5-dione (4) has been synthesized both via cyclization of N-benzyl-N(N-benzylcarbamoylmethyl)-5-methoxy-3-…
Number of citations: 4 pubs.rsc.org
P Yates, JH Hoare - Canadian Journal of Chemistry, 1983 - cdnsciencepub.com
On a synthétisé la dibenzyl-1,4 hydroxy-3 [(méthoxy-2 éthyl)-1 éthényl]-3 pipérazinedione-2,5 (43), qui contient plusieurs des caractéristiques structurales de l'antibiotique bieyclomycine…
Number of citations: 16 cdnsciencepub.com

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